
テトラキス(4-カルボキシフェニル)ポルフィリン
説明
Cot4MPyP is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a porphyrin derivative that possesses antioxidant, anti-inflammatory, and photodynamic therapy (PDT) properties.
科学的研究の応用
環境分析
テトラキス(4-カルボキシフェニル)ポルフィリンは、環境分析、特に汚染物質であるカテコールの検出において潜在的な可能性を示しています。 この化合物は、ナノコンポジットにおける電子移動能力を向上させる能力があり、環境モニタリングと汚染制御のための有望な候補となっています {svg_1}.
電気化学センサ
電気化学センサの分野では、テトラキス(4-カルボキシフェニル)ポルフィリンは、安定性を向上させ、検出限界を下げた新規センサの開発に使用されています。 これらのセンサは、食品および製薬業界における安全を確保するために、さまざまな有機化合物を検出するために不可欠です {svg_2}.
エネルギー貯蔵
テトラキス(4-カルボキシフェニル)ポルフィリンベースの材料は、エネルギー貯蔵デバイスへの応用が検討されています。 スーパーキャパシタとバッテリーの性能向上に重要な役割を果たしており、高いエネルギー密度と優れた充電保持に貢献しています {svg_3} {svg_4}.
スーパーキャパシタ
スーパーキャパシタにおけるテトラキス(4-カルボキシフェニル)ポルフィリンの応用は、エネルギー貯蔵能力を向上させる可能性があるため、注目を集めています。 スーパーキャパシタは、テトラキス(4-カルボキシフェニル)ポルフィリンが提供できる可能性のある高い静電容量とエネルギー密度を提供する材料から恩恵を受けています {svg_5}.
リチウムイオン電池
テトラキス(4-カルボキシフェニル)ポルフィリンは、リチウムイオン電池の安全性とサイクル寿命を向上させるために研究されています。 ポリマー電解質への組み込みにより、容量が増加し、寿命が延びた電池を実現できます {svg_6}.
ナトリウムイオン電池
テトラキス(4-カルボキシフェニル)ポルフィリンに関する研究には、より費用対効果が高く環境に優しいエネルギー貯蔵ソリューションを作成するためのナトリウムイオン電池への応用が含まれています。 これらの電池は、リチウムイオン電池の有望な代替手段と見なされています {svg_7}.
電気触媒
テトラキス(4-カルボキシフェニル)ポルフィリンの電気触媒における役割は、特に深共晶溶媒において調査されています。 その特性により、持続可能なエネルギーソリューションと調和して、環境への影響を最小限に抑えた高価値製品の合成につながる可能性があります {svg_8}.
作用機序
Target of Action
Cot4MPyP, also known as Cobalt Tetra(4-methylpyridyl)porphyrin, is a complex compound that has been found to interact with various targets. The primary targets of Cot4MPyP are often biochemical molecules or structures within cells. For instance, it has been used in the development of an electrochemical sensor for the detection of catechol . In this context, the primary target of Cot4MPyP is catechol, a type of organic compound that plays a crucial role in various biological functions .
Mode of Action
The mode of action of Cot4MPyP involves its interaction with its targets, leading to changes in their behavior or function. For example, in the case of the electrochemical sensor, Cot4MPyP interacts with catechol, facilitating its detection . The exact nature of this interaction is complex and may involve various electrochemical processes .
Biochemical Pathways
Given its role in facilitating the detection of catechol, it is likely that cot4mpyp affects pathways related to catechol metabolism .
Result of Action
The result of Cot4MPyP’s action is typically a change in the behavior or function of its target. In the case of the electrochemical sensor, the interaction of Cot4MPyP with catechol enables the detection of catechol, thereby facilitating its measurement .
Action Environment
The action of Cot4MPyP can be influenced by various environmental factors. For instance, the efficiency of the electrochemical sensor may be affected by factors such as pH, temperature, and the presence of other chemicals . Therefore, the action, efficacy, and stability of Cot4MPyP must be evaluated in the context of its specific environment.
生化学分析
Biochemical Properties
Cot4MPyP plays a crucial role in biochemical reactions, particularly in the field of electrochemical sensing. It interacts with various biomolecules, including enzymes and proteins, to facilitate electron transfer processes. For instance, Cot4MPyP has been shown to interact with ascorbic acid and dopamine, enhancing the rate of electron transfer on the surface of modified electrodes . This interaction is primarily electrostatic, where the positively charged Cot4MPyP cations interact with negatively charged biomolecules, leading to improved sensitivity and selectivity in electrochemical sensing applications .
Cellular Effects
Cot4MPyP influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Cot4MPyP can enhance the electrocatalytic activity of cells, particularly in the reduction of oxygen to generate hydrogen peroxide . This process is crucial for various physiological functions, including oxidative stress response and cellular respiration. Additionally, Cot4MPyP has been shown to affect the adsorption capacity of biomolecules on the surface of modified electrodes, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Cot4MPyP involves its ability to facilitate electron transfer through binding interactions with biomolecules. Cot4MPyP acts as an electrocatalyst, enhancing the electron transfer rate between the electrode surface and the target biomolecules . This is achieved through the formation of a stable complex between Cot4MPyP and the biomolecules, which facilitates the transfer of electrons. Additionally, Cot4MPyP can modulate enzyme activity by either inhibiting or activating specific enzymes involved in redox reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cot4MPyP have been observed to change over time. The stability and degradation of Cot4MPyP are critical factors that influence its long-term effects on cellular function. Studies have shown that Cot4MPyP maintains its stability and electrocatalytic activity over extended periods, making it suitable for long-term applications in biochemical research . The degradation of Cot4MPyP can lead to a decrease in its effectiveness, necessitating regular monitoring and replenishment in experimental setups .
Dosage Effects in Animal Models
The effects of Cot4MPyP vary with different dosages in animal models. At low doses, Cot4MPyP has been shown to enhance cellular function and metabolism without causing any adverse effects . At higher doses, Cot4MPyP can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing the dosage of Cot4MPyP in experimental and therapeutic applications to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
Cot4MPyP is involved in various metabolic pathways, particularly those related to redox reactions and electron transfer processes. It interacts with enzymes such as oxidoreductases, which play a crucial role in cellular respiration and energy production . The presence of Cot4MPyP can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of Cot4MPyP within cells and tissues are facilitated by specific transporters and binding proteins. Cot4MPyP can be transported across cell membranes through electrostatic interactions with membrane proteins, leading to its accumulation in specific cellular compartments . This localization is essential for its function as an electrocatalyst, as it ensures that Cot4MPyP is available at the sites where electron transfer processes occur .
Subcellular Localization
Cot4MPyP exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in redox reactions and electron transfer processes . The targeting of Cot4MPyP to these compartments is facilitated by specific targeting signals and post-translational modifications, which direct its transport and accumulation within the cell .
特性
IUPAC Name |
cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQKVULSEGUZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36CoN8+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51329-41-0, 63947-81-9 | |
| Record name | Tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051329410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(3-N-methylpyridyl)porphinecobalt(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)
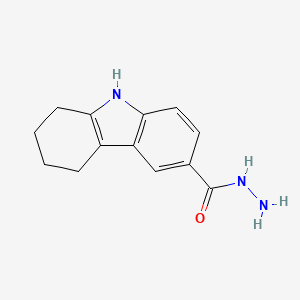

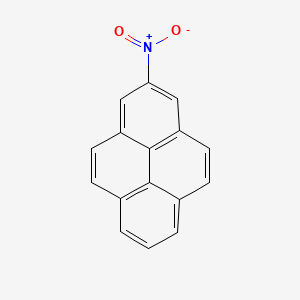
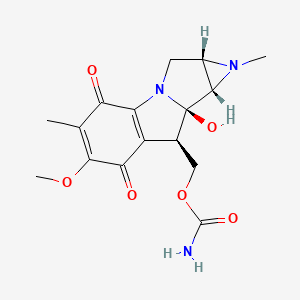
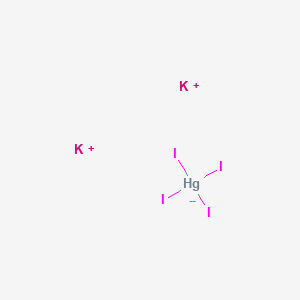

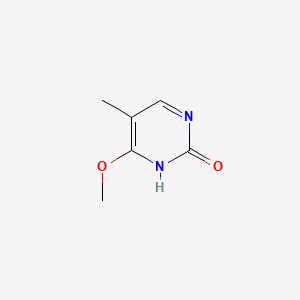

![1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine](/img/structure/B1207044.png)

![7-[6-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1207050.png)

